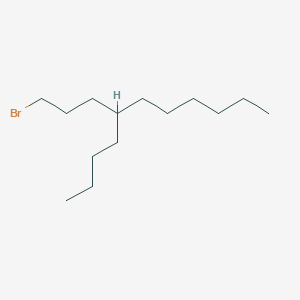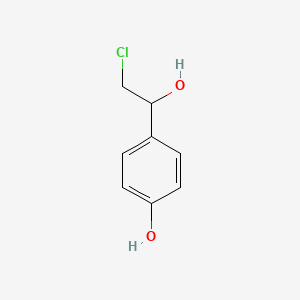![molecular formula C15H13ClN2O2S B13359730 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B13359730.png)
1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a naphthyl ring, which is further substituted with a chloro group. The compound also contains an imidazole ring with an ethyl substituent. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the naphthyl sulfonyl chloride: This step involves the sulfonation of 4-chloro-1-naphthol using chlorosulfonic acid to yield 4-chloro-1-naphthylsulfonyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with 2-ethylimidazole in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chloro group on the naphthyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can act as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole can be compared with other sulfonyl-substituted imidazoles and naphthyl derivatives. Similar compounds include:
1-[(4-chloro-1-naphthyl)sulfonyl]-1H-pyrazole: This compound has a pyrazole ring instead of an imidazole ring, which may affect its chemical reactivity and biological activity.
4-chloro-1-naphthylsulfonyl chloride: This precursor compound lacks the imidazole ring and is primarily used in further synthetic transformations.
Properties
Molecular Formula |
C15H13ClN2O2S |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C15H13ClN2O2S/c1-2-15-17-9-10-18(15)21(19,20)14-8-7-13(16)11-5-3-4-6-12(11)14/h3-10H,2H2,1H3 |
InChI Key |
NKNCZGMBESQXJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(2,6-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359655.png)





![2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13359690.png)


![4-(4-hydroxyquinazolin-2-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B13359723.png)
![2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B13359727.png)

